4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
1,6,7-trimethyl-3-[(4-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a propyl group attached to an imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-[(4-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, including the formation of the imidazo[1,2-g]purine core and the subsequent attachment of the methyl, propyl, and phenyl groups. Common synthetic routes may include:
Step 1: Formation of the imidazo[1,2-g]purine core through cyclization reactions.
Step 2: Introduction of methyl groups via alkylation reactions using methylating agents.
Step 3: Attachment of the propyl group through a substitution reaction.
Step 4: Addition of the 4-methylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-3-[(4-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,6,7-trimethyl-3-[(4-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-3-[(4-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,7,7-Trimethyl-3-(4-methylbenzylidene)-norbornan-2-one
- 1,7,7-Trimethyl-3-[(4-methylphenyl)methylene]-bicyclo[2.2.1]heptan-2-one
- 4-Methylbenzylidene camphor
Uniqueness
1,6,7-trimethyl-3-[(4-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific structural features, including the imidazo[1,2-g]purine core and the combination of methyl, propyl, and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O2/c1-6-11-24-14(3)15(4)26-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-13(2)8-10-16/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
GAFBRWOULLUWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C)C |
Origin of Product |
United States |
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